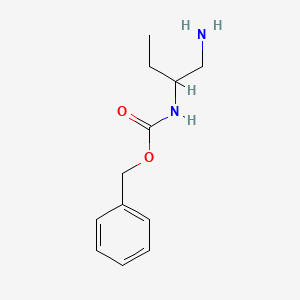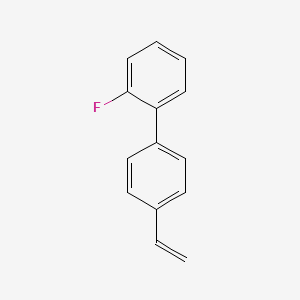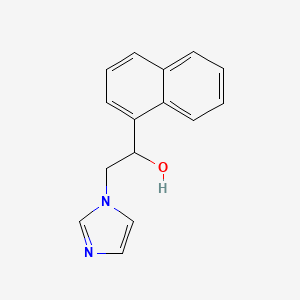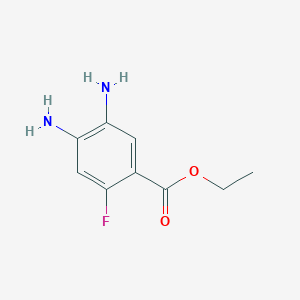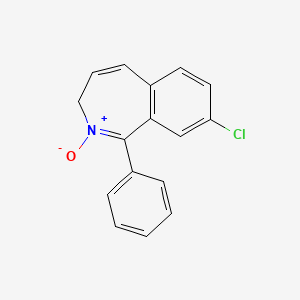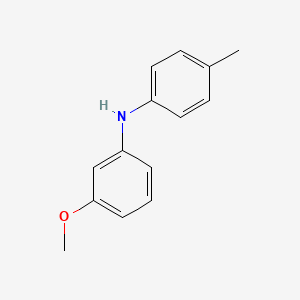
3-Methoxy-N-(p-tolyl)aniline
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with 4-methylbenzaldehyde under acidic conditions to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Methoxy-N-(p-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-(p-tolyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-methoxy-: This compound lacks the N-(4-methylphenyl) group, making it less complex.
Benzenamine, 4-methoxy-N-methyl-: This compound has a methoxy group at the 4-position and an N-methyl group, differing in substitution pattern.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: This compound has two 4-methylphenyl groups, making it more sterically hindered.
Uniqueness
3-Methoxy-N-(p-tolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methoxy group and an N-(4-methylphenyl) group allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
123017-90-3 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-methoxy-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-11-6-8-12(9-7-11)15-13-4-3-5-14(10-13)16-2/h3-10,15H,1-2H3 |
Clé InChI |
RESFQAMFZBHEMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
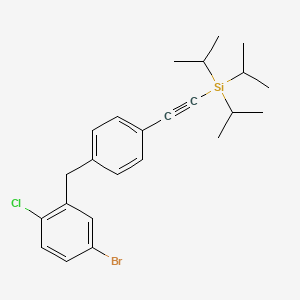
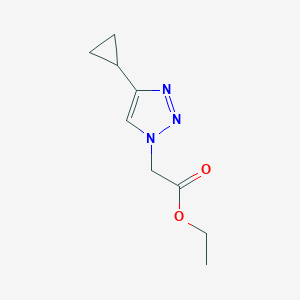
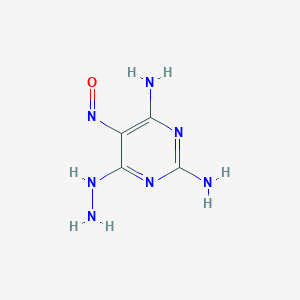
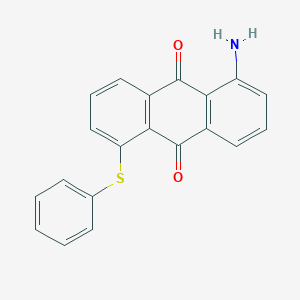
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B8716435.png)
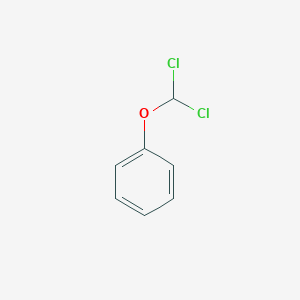
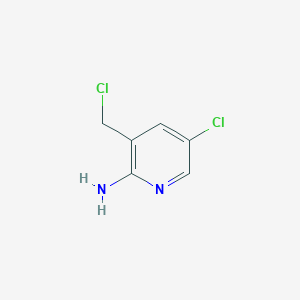
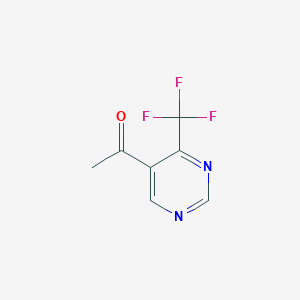
![2-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B8716488.png)
